2-(4-chloro-2-methylphenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide
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Overview
Description
The compound “2-(4-chloro-2-methylphenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide” is a chemical compound with a linear formula of C9H10ClNO2 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H10ClNO2 . The molecular weight of the compound is 199.639 .Scientific Research Applications
Synthesis and Biological Activity
- Novel Pyrazole and Thiazole Derivatives : A study detailed the utility of chloroacetonitrile for constructing novel pyrazole and thiazole derivatives, indicating the potential for these compounds in various biological applications (Khalil et al., 2017).
- Antiproliferative Activity : Another research highlighted the synthesis of new pyridine linked thiazole hybrids, showing promising antiproliferative activity against several cancer cell lines, emphasizing the compound's potential in anticancer research (Alqahtani & Bayazeed, 2020).
- ACAT-1 Inhibitor Development : Research into acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1) inhibitors led to the identification of a clinically relevant compound, demonstrating the chemical's role in addressing diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Chemical Synthesis and Material Science
- Antimicrobial Nano‐Materials : A study on the biological evaluation of antimicrobial nano-materials derived from piperidin-1-ylacetamide derivatives showcased their effectiveness against pathogenic bacteria and Candida species, highlighting the compound's utility in developing antimicrobial materials (Mokhtari & Pourabdollah, 2013).
- Heterocyclic Compound Synthesis : Synthesis of heterocyclic compounds incorporating a thiadiazole moiety for application in insecticidal activities against the cotton leafworm was explored, indicating the compound's role in agricultural sciences (Fadda et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit potent binding inhibition activity against certain receptors, such as the corticotropin-releasing factor 1 (crf1) receptor .
Mode of Action
It is known that similar compounds function as synthetic plant hormones, similar to 2,4-d . They can be absorbed by the roots, stems, and leaves of plants. In monocotyledonous plants, they are easily metabolized and lose their toxicity. Dicotyledonous plants cannot metabolize them, leading to deformation of stems and roots, loss of ability to absorb water and nutrients, and gradual death .
Pharmacokinetics
Similar compounds have been reported to be rapidly metabolized by human hepatic microsomes .
Result of Action
The result of the action of this compound is likely to be the deformation and eventual death of certain plants, particularly dicotyledonous ones . This is due to the inability of these plants to metabolize the compound, leading to disruptions in normal growth and development.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2S/c1-13-11-14(21)4-5-17(13)27-12-18(26)23-15-6-9-25(10-7-15)20-24-16-3-2-8-22-19(16)28-20/h2-5,8,11,15H,6-7,9-10,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOYGOAOEKKTDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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